molecular formula C12H18O2 B150609 Neocnidilide CAS No. 4567-33-3

Neocnidilide

Cat. No. B150609
CAS RN: 4567-33-3
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-KOLCDFICSA-N
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Description

Neocnidilide is a member of the class of compounds known as isobenzofurans . It is also known as an alkylphthalide . It has a herbal taste and is found in high concentration within wild celeries (Apium graveolens) .


Synthesis Analysis

Neocnidilide and its antipode were synthesized from (S)- and (i?)- (ii)-l-ethenylpentyl 2,4-pentadienoate (4) and (5) via the intramolecular Diels-Alder reaction . This synthesis established that the absolute configuration of Neocnidilide was 3S, 3aR .


Molecular Structure Analysis

The molecular structure of Neocnidilide was elucidated using HPLC-coupled spectroscopic techniques such as HPLC-UV, HPLC-MS, and HPLC-NMR .


Chemical Reactions Analysis

The specific actions of Neocnidilide on tau pathogenesis were analyzed from the aspects of tau aggregation and tau-mediated toxicities .


Physical And Chemical Properties Analysis

Neocnidilide belongs to the class of organic compounds known as isobenzofurans . It has a molecular weight of 194.27 and a chemical formula of C12H18O2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Neocnidilide, derived from Apium graveleues L, has demonstrated potential in inhibiting the growth of mycotoxin-producing fungi. Research efforts have focused on developing efficient methods for synthesizing racemic neocnidilide through stereoselective reactions (Jiao, Xie, Zu, & Liang, 2003).
  • Further advancements in synthesis include the creation of (±)-cis- and (±)-trans-neocnidilides, both showing antimicrobial properties (Mahadevegowda & Khan, 2014).

Metabolism and Liver Microsomes

  • Neocnidilide's metabolism has been studied using liver microsomes from rats, monkeys, and humans. This research is crucial for understanding its safety and potential therapeutic applications (Xie, Huang, & Wang, 2022).

Antimelanogenic Activities

  • The antimelanogenic properties of neocnidilide have been investigated, suggesting its potential as a skin-whitening agent. This research has implications for both cosmetic and therapeutic applications (Cheng et al., 2018).

Anti-inflammatory Properties

  • Neocnidilide has shown anti-inflammatory activity, as evidenced in studies exploring compounds from Cnidium officinale, providing a basis for its potential use in treating inflammatory conditions (Tran et al., 2018).

Quantitative Analysis in Apium Graveolens L

  • High-Performance Liquid Chromatography (HPLC) methods have been established for determining the content of neocnidilide in essential oils, crucial for quality control and standardization (Xing, 2006).

Spectroscopic Analysis

  • Spectroscopic techniques, including HPLC-coupled UV, MS, and NMR, have been employed for the structural elucidation of phthalides, including neocnidilide. This is vital for understanding its chemical nature and potential applications (Zschocke et al., 2005).

Future Directions

Research suggests that comparative analysis of chemical components and pharmacological activities of each herb and formula could be helpful to elucidate the active components in traditional Chinese medicine, and to reveal the compatibility mechanism of TCM formulae . Further safety assessment of Neocnidilide is also indispensable .

properties

IUPAC Name

(3S,3aR)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFTVFLSIQQAV-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1[C@@H]2CCCC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196580
Record name Neocnidilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neocnidilide

CAS RN

4567-33-3
Record name Neocnidilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4567-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neocnidilide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neocnidilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEDANOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GXU758IFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
488
Citations
T Xie, L Huang, C Wang - Biomedical Chromatography, 2023 - Wiley Online Library
… the in vitro metabolism of neocnidilide, which is … neocnidilide remains to be elucidated. Therefore, the current work was carried out 1) to study the in vitro metabolic fates of neocnidilide …
A Tanaka, H Suzuki, K Yamashita - Agricultural and biological …, 1989 - Taylor & Francis
… -neocnidilide (1), a stereoisomer of neocnidilide (2) inhibiting the growth and toxin production … tically active cis-neocnidilide (1). In this paper, we describe the synthesis of natural (- )-cis- …
Number of citations: 10 www.tandfonline.com
Y LIU, X TANG - Chinese Journal of Pharmaceutical Analysis, 2006 - ingentaconnect.com
To establish an HPLC method for the determination of neocnidilide and 3-n-butylphthalide in essential oil from the seeds of Apium graveolens L.and test the contents of the two …
Number of citations: 0 www.ingentaconnect.com
SH Mahadevegowda, FA Khan - Tetrahedron Letters, 2014 - Elsevier
… In conclusion, we have accomplished the total synthesis of (±)-cis-neocnidilide and (±)-trans-neocnidilide from an oxa-bridged compound 7 using CC sigma bond cleavage reactions. …
Number of citations: 4 www.sciencedirect.com
FC Fischer, MJM Gijbels - Planta medica, 1987 - thieme-connect.com
… As this compound was only available as a — 1: 1 mixture with trans-neocnidilide, … neocnidilide is Anethum graveolens (both var. graveolens and var. sowa), but here trans-neocnidilide …
Number of citations: 38 www.thieme-connect.com
H Suzuki, A Tanaka, K Yamashita - Agricultural and Biological …, 1987 - Taylor & Francis
… synthesis and absolute configuration of natural neocnidilide (1) and its antipode 11. We also report the antimicrobial activity of 1, 11 and the correspond- Neocnidilide (1) is a member of …
Number of citations: 21 www.tandfonline.com
XZ Jiao, P Xie, LS Zu, XT Liang - Journal of Asian natural products …, 2003 - Taylor & Francis
Neocnidilide 1, isolated from Apium graveleues L (Umbelliferae), has shown activity to inhibit the growth of mycotoxin-producing fungi. An efficient method for the synthesis of the …
Number of citations: 13 www.tandfonline.com
H Yorozu, H Sato, Y Komoto - The Journal of The Japanese …, 1994 - scholar.archive.org
METHODS Preparation of phthalides Senkyunolide A, ligustilide, cnidilide, butylidenephthalide, and butylphthalide, which are representative volatile components of Cnidii rhizoma, …
Number of citations: 14 scholar.archive.org
S Li, Y Huang, F Zhang, H Ao, L Chen - Molecules, 2022 - mdpi.com
… Moreover, two quality markers, including myristicin and neocnidilide, with a very high … The relative contents of myristicin and neocnidilide were 10.86 ± 6.18% and 26.43 ± 19.63…
Number of citations: 3 www.mdpi.com
萬秀憲, 佐藤広隆, 古元嘉昭 - 日本温泉気候物理医学会雑誌, 1994 - jlc.jst.go.jp
METHODS Preparation of phthalides Senkyunolide A, ligustilide, cnidilide, butylidenephthalide, and butylphthalide, which are representative volatile components of Cnidii rhizoma, …
Number of citations: 1 jlc.jst.go.jp

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